ethyl N-(piperidin-3-yl)carbamate
Overview
Description
Ethyl N-(piperidin-3-yl)carbamate is an organic compound with the molecular formula C8H16N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Mechanism of Action
Target of Action
Ethyl N-(piperidin-3-yl)carbamate is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic medicinal blocks for drug construction . .
Mode of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The interaction of this compound with its targets would likely depend on the specific biological context and the nature of the target molecules.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological processes due to their presence in numerous classes of pharmaceuticals .
Pharmacokinetics
Its molecular weight is reported to be 17223 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, microbial elimination of carbamate pesticides, which are structurally similar to this compound, has been reported . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-(piperidin-3-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of piperidine with ethyl chloroformate. The reaction typically occurs under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
Piperidine+Ethyl chloroformate→Ethyl N-(piperidin-3-yl)carbamate+HCl
The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(piperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Ethyl N-(piperidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial products.
Comparison with Similar Compounds
Ethyl N-(piperidin-3-yl)carbamate can be compared with other piperidine derivatives such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to different physical and chemical properties.
tert-Butyl N-(piperidin-3-yl)carbamate: The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with biological targets.
Ethyl N-(piperidin-4-yl)carbamate: The position of the piperidine nitrogen affects the compound’s chemical behavior and biological activity.
Properties
IUPAC Name |
ethyl N-piperidin-3-ylcarbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-12-8(11)10-7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLUTJMVAOOOIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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